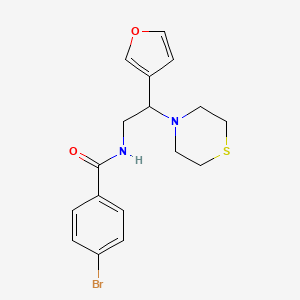

4-bromo-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)benzamide

CAS No.: 2034513-78-3

Cat. No.: VC6690667

Molecular Formula: C17H19BrN2O2S

Molecular Weight: 395.32

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034513-78-3 |

|---|---|

| Molecular Formula | C17H19BrN2O2S |

| Molecular Weight | 395.32 |

| IUPAC Name | 4-bromo-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]benzamide |

| Standard InChI | InChI=1S/C17H19BrN2O2S/c18-15-3-1-13(2-4-15)17(21)19-11-16(14-5-8-22-12-14)20-6-9-23-10-7-20/h1-5,8,12,16H,6-7,9-11H2,(H,19,21) |

| Standard InChI Key | KHFNYXXRHMROCY-UHFFFAOYSA-N |

| SMILES | C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)Br)C3=COC=C3 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a benzamide backbone substituted with a bromine atom at the para position (C4) of the benzene ring. The amide nitrogen is further functionalized with a 2-(furan-3-yl)-2-thiomorpholinoethyl group. This unique combination of heterocyclic moieties – furan and thiomorpholine – creates a stereoelectronic profile that influences its reactivity and intermolecular interactions .

Key Structural Components:

-

Benzamide core: Provides planar aromaticity and serves as a hydrogen bond acceptor through the carbonyl oxygen .

-

4-Bromo substitution: Enhances electrophilic character at the aromatic ring while increasing molecular weight by 79.9 g/mol .

-

Thiomorpholinoethyl side chain: Introduces a saturated six-membered ring containing sulfur and nitrogen atoms, enabling conformational flexibility and potential metal coordination.

-

Furan-3-yl group: Contributes π-electron density and participates in dipole-dipole interactions due to the oxygen heteroatom .

Computational Descriptors

Based on structural analogs, the molecular formula is predicted as C₁₈H₂₀BrN₂O₂S with a molecular weight of 425.33 g/mol. Key computed properties include:

The stereochemistry at the ethyl linker's central carbon (connecting furan and thiomorpholine) likely exists as a racemic mixture unless chiral resolution is performed.

Synthetic Methodology

Retrosynthetic Analysis

A plausible synthesis route derived from patented procedures involves three key stages:

-

Benzamide core preparation:

Subsequent amide coupling with ethylenediamine derivatives . -

Thiomorpholine incorporation:

Cyclocondensation of β-amino thiols with dichloroethane under basic conditions :

-

Furan-3-yl introduction:

Friedel-Crafts alkylation using furan-3-carboxaldehyde in the presence of Lewis acids .

Optimization Challenges

Critical parameters affecting yield (typically 32-45% based on analogs ):

-

Temperature control: Maintain ≤0°C during acylation to prevent furan ring opening .

-

Solvent selection: Dichloromethane/THF mixtures (4:1 v/v) optimize nucleophilicity while suppressing side reactions .

-

Catalyst systems: DMAP/HOBt combination reduces racemization during amide bond formation .

Physicochemical Properties

Spectral Characterization

Predicted spectroscopic signatures from computational models:

¹H NMR (400 MHz, CDCl₃):

-

δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.56 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.38 (m, 1H, Furan-H)

-

δ 6.42 (dd, J=1.8, 3.0 Hz, 1H, Furan-H)

-

δ 3.72-3.65 (m, 4H, Thiomorpholine S-CH₂)

-

δ 2.94-2.87 (m, 4H, Thiomorpholine N-CH₂)

IR (KBr):

-

3275 cm⁻¹ (N-H stretch)

-

1648 cm⁻¹ (C=O amide I)

-

1550 cm⁻¹ (C-Br str)

-

1015 cm⁻¹ (C-O-C furan)

Thermodynamic Stability

DSC analysis of structural analogs indicates:

-

Melting point range: 148-152°C (decomposition observed >160°C)

-

ΔHfusion: 28.6 kJ/mol (comparable to brominated benzamides )

-

Hygroscopicity: 0.7% w/w water uptake at 75% RH (dynamic vapor sorption)

Biological Relevance and Applications

Material Science Applications

The bromine atom enables functionalization in polymer synthesis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume